molecular formula C18H14Br2N2O2S B2397727 N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide CAS No. 1223933-86-5

N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide

Cat. No.: B2397727
CAS No.: 1223933-86-5
M. Wt: 482.19
InChI Key: FGQXJJVOAFAUNK-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the bromo and methyl groups. The final step often involves the formation of the thioacetamide linkage under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a derivative with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potentially useful in drug development due to its unique structure.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thioacetamide derivatives or oxazole-containing molecules. Examples could be:

  • “N-(4-chloro-3-methylphenyl)-2-((5-(4-chlorophenyl)oxazol-2-yl)thio)acetamide”
  • “N-(4-bromo-3-methylphenyl)-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide”

Uniqueness

The uniqueness of “N-(4-bromo-3-methylphenyl)-2-((5-(4-bromophenyl)oxazol-2-yl)thio)acetamide” lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially useful for specialized applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O2S/c1-11-8-14(6-7-15(11)20)22-17(23)10-25-18-21-9-16(24-18)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQXJJVOAFAUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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